Cas no 2097991-91-6 (4-Methoxyindolin-1-amine)

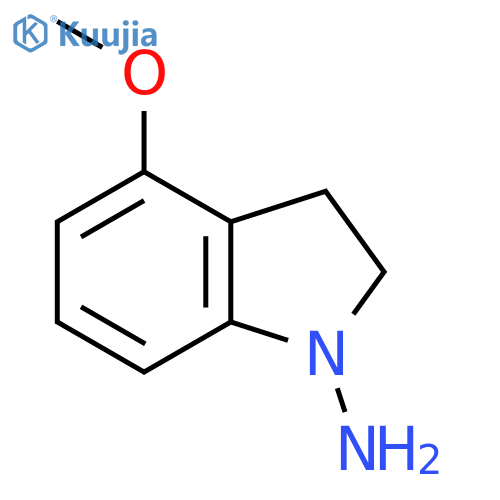

4-Methoxyindolin-1-amine structure

商品名:4-Methoxyindolin-1-amine

4-Methoxyindolin-1-amine 化学的及び物理的性質

名前と識別子

-

- F1907-6246

- 4-methoxy-2,3-dihydroindol-1-amine

- 4-methoxyindolin-1-amine

- AKOS026710615

- 2097991-91-6

- 1H-Indol-1-amine, 2,3-dihydro-4-methoxy-

- 4-Methoxyindolin-1-amine

-

- インチ: 1S/C9H12N2O/c1-12-9-4-2-3-8-7(9)5-6-11(8)10/h2-4H,5-6,10H2,1H3

- InChIKey: IJYSDWAVLRIACR-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CC=CC2=C1CCN2N

計算された属性

- せいみつぶんしりょう: 164.094963011g/mol

- どういたいしつりょう: 164.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 密度みつど: 1.163±0.06 g/cm3(Predicted)

- ふってん: 324.1±41.0 °C(Predicted)

- 酸性度係数(pKa): 5.33±0.20(Predicted)

4-Methoxyindolin-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M255716-500mg |

4-Methoxyindolin-1-amine |

2097991-91-6 | 500mg |

$ 365.00 | 2022-06-04 | ||

| Life Chemicals | F1907-6246-10g |

4-methoxyindolin-1-amine |

2097991-91-6 | 95%+ | 10g |

$1684.0 | 2023-09-07 | |

| TRC | M255716-100mg |

4-Methoxyindolin-1-amine |

2097991-91-6 | 100mg |

$ 95.00 | 2022-06-04 | ||

| Life Chemicals | F1907-6246-0.5g |

4-methoxyindolin-1-amine |

2097991-91-6 | 95%+ | 0.5g |

$380.0 | 2023-09-07 | |

| Life Chemicals | F1907-6246-5g |

4-methoxyindolin-1-amine |

2097991-91-6 | 95%+ | 5g |

$1203.0 | 2023-09-07 | |

| TRC | M255716-1g |

4-Methoxyindolin-1-amine |

2097991-91-6 | 1g |

$ 570.00 | 2022-06-04 | ||

| Life Chemicals | F1907-6246-0.25g |

4-methoxyindolin-1-amine |

2097991-91-6 | 95%+ | 0.25g |

$361.0 | 2023-09-07 | |

| Life Chemicals | F1907-6246-1g |

4-methoxyindolin-1-amine |

2097991-91-6 | 95%+ | 1g |

$401.0 | 2023-09-07 | |

| Life Chemicals | F1907-6246-2.5g |

4-methoxyindolin-1-amine |

2097991-91-6 | 95%+ | 2.5g |

$802.0 | 2023-09-07 |

4-Methoxyindolin-1-amine 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

2097991-91-6 (4-Methoxyindolin-1-amine) 関連製品

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬